molecular formula C8H6BrNO3 B6589425 5-bromo-2-methyl-3-nitrobenzaldehyde CAS No. 355133-91-4

5-bromo-2-methyl-3-nitrobenzaldehyde

Cat. No.: B6589425
CAS No.: 355133-91-4
M. Wt: 244
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Description

5-bromo-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-bromo-2-methyl-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-nitrobenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Reduction: 5-amino-2-methyl-3-nitrobenzaldehyde.

    Oxidation: 5-bromo-2-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-3-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity, while the bromine atom may enhance its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.

    2-methyl-3-nitrobenzaldehyde: Similar structure but lacks the bromine atom.

    5-bromo-2-methylbenzaldehyde: Similar structure but lacks the nitro group.

Uniqueness

5-bromo-2-methyl-3-nitrobenzaldehyde is unique due to the combination of the bromine, methyl, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

355133-91-4

Molecular Formula

C8H6BrNO3

Molecular Weight

244

Purity

95

Origin of Product

United States

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